molecular formula C13H12INO3 B13941355 Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate

Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate

Cat. No.: B13941355
M. Wt: 357.14 g/mol
InChI Key: YIQVXCOORTYUCC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate typically involves the iodination of a quinoline derivative followed by esterification. One common synthetic route is as follows:

Chemical Reactions Analysis

Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA. The iodine atom and the quinoline ring system are crucial for its biological activity, as they can form strong interactions with molecular targets .

Comparison with Similar Compounds

Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate can be compared with other quinoline derivatives such as:

This compound is unique due to the presence of the iodine atom, which can participate in specific interactions and reactions not possible with other halogens.

Properties

Molecular Formula

C13H12INO3

Molecular Weight

357.14 g/mol

IUPAC Name

ethyl 3-iodo-8-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C13H12INO3/c1-3-18-13(16)9-4-8-5-10(14)7-15-12(8)11(6-9)17-2/h4-7H,3H2,1-2H3

InChI Key

YIQVXCOORTYUCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)I)OC

Origin of Product

United States

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